molecular formula C11H10N2S B4068324 2-Benzylsulfanylpyrimidine CAS No. 66348-67-2

2-Benzylsulfanylpyrimidine

Cat. No.: B4068324
CAS No.: 66348-67-2
M. Wt: 202.28 g/mol
InChI Key: AYNTXICLWNGOHZ-UHFFFAOYSA-N
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Description

2-Benzylsulfanylpyrimidine is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanylpyrimidine typically involves the reaction of pyrimidine derivatives with benzylthiol. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfanylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrimidine derivatives without the benzylsulfanyl group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-Benzylsulfanylpyrimidine can be compared with other similar compounds, such as:

    2-Methylsulfanylpyrimidine: Similar structure but with a methyl group instead of a benzyl group.

    2-Ethylsulfanylpyrimidine: Similar structure but with an ethyl group instead of a benzyl group.

    2-Phenylsulfanylpyrimidine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: The presence of the benzylsulfanyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-benzylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNTXICLWNGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332930
Record name 2-benzylsulfanylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66348-67-2
Record name 2-benzylsulfanylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main mechanism of action of 2-(benzylthio)pyrimidine derivatives as potential therapeutics?

A1: Research indicates that certain 2-(benzylthio)pyrimidine derivatives act as inhibitors of the protein-protein interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M). [] This interaction is crucial for the proper function of Cullin-RING Ligases (CRLs), which are involved in ubiquitination – a process that tags proteins for degradation. By disrupting this interaction, these compounds can modulate the activity of CRLs. Specifically, DN-2, a 2-(benzylthio)pyrimidine derivative, has demonstrated the ability to inhibit Cullin 3 neddylation, a key step in CRL activation. [] This inhibition has been linked to the reversal of Angiotensin II-induced cardiac fibroblast activation, suggesting a potential therapeutic role for these compounds in treating cardiac fibrosis. []

Q2: Have any structure-activity relationship (SAR) studies been conducted on 2-(benzylthio)pyrimidine derivatives? What modifications have shown promise in enhancing their activity?

A2: While the provided abstracts don't provide detailed SAR data, they highlight that structure-based optimization efforts have been undertaken for 2-(benzylthio)pyrimidine derivatives, leading to the development of DN-2 as a potent and selective DCN1-UBC12 inhibitor. [] Further research focusing on systematic modifications of the 2-(benzylthio)pyrimidine scaffold is needed to fully elucidate the impact of specific structural features on their activity, potency, and selectivity.

Q3: What synthetic routes have been explored for the preparation of 2-(benzylthio)pyrimidine derivatives?

A3: One study employed a cyclocondensation reaction between β-enamino diketones and benzylisothiourea hydrochloride to synthesize a series of ethyl 2-benzylthio-pyrimidine-4-carboxylates. [] This approach highlights the versatility of β-enamino diketones as valuable building blocks for accessing diverse 2-(benzylthio)pyrimidine derivatives. Further exploration of synthetic methodologies could potentially lead to more efficient and scalable routes for their preparation, facilitating further research and development.

Q4: What analytical techniques have been used to characterize and study 2-(benzylthio)pyrimidine derivatives?

A4: Although specific analytical techniques used for characterization are not elaborated on in the provided abstracts, it is highly probable that common methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) were employed. [, ] These techniques are routinely used to confirm the structure, purity, and other important characteristics of synthesized compounds. Additionally, techniques like HTRF (Homogeneous Time-Resolved Fluorescence) and cellular thermal shift assays were used to assess the binding affinity and cellular target engagement of 2-(benzylthio)pyrimidine derivatives with DCN1. []

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